Lipophilicity (LogP) Comparison: Ethoxycarbonyl vs. Methoxycarbonyl vs. Parent 3,5-Dimethoxybenzoic Acid
The target compound's calculated LogP (1.58) is substantially lower than that of the parent 3,5-dimethoxybenzoic acid (~2.19), driven by the polar ethoxycarbonyl group . This difference of ~0.6 log units represents a ~4-fold reduction in octanol-water partition coefficient, which alters reversed-phase HPLC retention and predicted membrane permeability relative to the unsubstituted parent . The value also differentiates the compound from 4-methoxycarbonyl-3,5-dimethoxybenzoic acid (CAS 55687-41-7), where a shorter methyl ester chain is expected to further modulate LogP.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.58 (calculated) |
| Comparator Or Baseline | 3,5-Dimethoxybenzoic acid (CAS 1132-21-4): LogP = 2.19 (calculated); 4-(Methoxycarbonyl)-3,5-dimethoxybenzoic acid (CAS 55687-41-7): LogP data not available in curated sources |
| Quantified Difference | ΔLogP ≈ -0.61 vs. parent 3,5-dimethoxybenzoic acid |
| Conditions | Calculated LogP values from ACD/Labs or equivalent prediction software |
Why This Matters
A LogP shift of 0.6 units alters chromatographic retention times and passive membrane permeability predictions, directly impacting compound selection for fragment-based drug design libraries where balanced hydrophilicity is critical.
